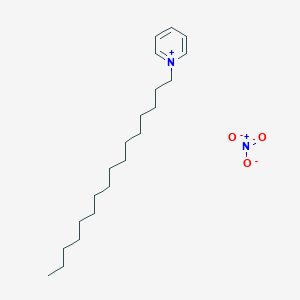
Pyridinium, 1-hexadecyl-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-hexadecyl-, nitrate: is a quaternary ammonium compound, specifically a pyridinium salt, where the pyridinium ion is substituted with a hexadecyl (C16) chain and paired with a nitrate anion. This compound is known for its surfactant properties and is used in various applications, including disinfection and as a phase transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The primary method for synthesizing pyridinium salts involves the quaternization of pyridine. For Pyridinium, 1-hexadecyl-, nitrate, pyridine is reacted with 1-bromohexadecane in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete quaternization, resulting in the formation of 1-hexadecylpyridinium bromide.
Ion Exchange: The bromide ion in 1-hexadecylpyridinium bromide is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, in an aqueous medium. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. the hexadecyl chain provides some steric hindrance, making oxidation less favorable.
Reduction: Reduction of pyridinium salts is less common but can occur under specific conditions, such as using strong reducing agents like lithium aluminum hydride.
Substitution: The most common reactions involve nucleophilic substitution at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: N-substituted pyridinium salts.
Scientific Research Applications
Chemistry:
Surfactant: Its surfactant properties make it useful in micellar catalysis and as an emulsifying agent.
Biology and Medicine:
Antimicrobial Agent: It has been studied for its antimicrobial properties, particularly against bacteria and viruses. .
Drug Delivery: Its ability to form micelles can be exploited for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Disinfectants: Used in formulations for disinfectants and sanitizers due to its antimicrobial properties.
Cosmetics: Incorporated into cosmetic products for its surfactant and emulsifying properties.
Mechanism of Action
Antimicrobial Action: The antimicrobial activity of Pyridinium, 1-hexadecyl-, nitrate is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic hexadecyl chain interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound integrates and disrupts the lipid bilayer.
Enzymatic Inhibition: It may also inhibit certain enzymes by interacting with their active sites, although this is less well-documented.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but paired with a chloride ion.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a similar mechanism of action but different alkyl chain lengths.
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a similar hexadecyl chain but different head group structure.
Uniqueness: Pyridinium, 1-hexadecyl-, nitrate is unique due to its specific combination of a pyridinium head group and a nitrate counterion, which may confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
24152-81-6 |
|---|---|
Molecular Formula |
C21H38N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3)4/h15,17-18,20-21H,2-14,16,19H2,1H3;/q+1;-1 |
InChI Key |
YEWPDIZLCJOWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















